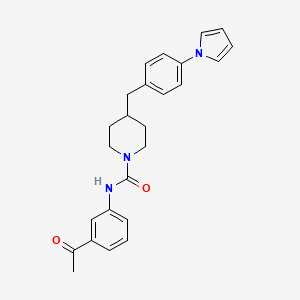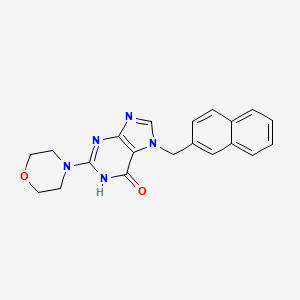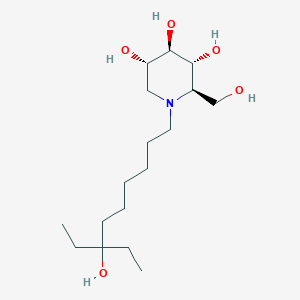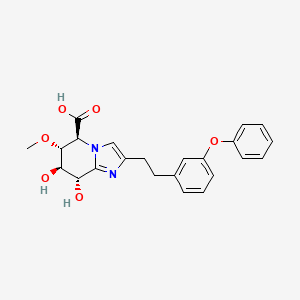
4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMRI-59 is a potent inhibitor of peroxiredoxin I, an enzyme involved in reducing oxidative stress within cells.
Méthodes De Préparation
The synthesis of AMRI-59 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various purities and quantities for research purposes .
Analyse Des Réactions Chimiques
AMRI-59 undergoes several types of chemical reactions, including:
Reduction: The compound’s activity can be modulated by reducing agents like N-acetyl cysteine.
Substitution: Functional group modifications on the core structure can enhance its activity and specificity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like N-acetyl cysteine. The major products formed from these reactions are typically oxidized or reduced derivatives of AMRI-59 .
Applications De Recherche Scientifique
AMRI-59 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative stress and enzyme inhibition.
Biology: Investigated for its role in modulating cellular ROS levels and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting oxidative stress-related diseases.
Mécanisme D'action
AMRI-59 exerts its effects primarily by inhibiting peroxiredoxin I, leading to an accumulation of ROS within cells. This oxidative stress triggers a cascade of molecular events, including the activation of the ROS/γH2AX/caspase pathway and suppression of ERK phosphorylation. These events ultimately result in apoptosis, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
AMRI-59 is unique in its specific inhibition of peroxiredoxin I. Similar compounds include:
Thioredoxin inhibitors: Target a different antioxidant enzyme but also increase cellular ROS.
Glutathione peroxidase inhibitors: Another class of compounds that modulate oxidative stress.
Other peroxiredoxin inhibitors: While they target the same enzyme family, they may differ in specificity and potency.
AMRI-59 stands out due to its potent inhibition of peroxiredoxin I and its demonstrated efficacy as a radiosensitizer in cancer therapy .
Propriétés
Formule moléculaire |
C25H27N3O2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-4-[(4-pyrrol-1-ylphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30) |
Clé InChI |
FSTSUVAXEIXJCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=C(C=C3)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)

![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)






